Propan-2-yl 3-amino-2-methylpropanoate hydrochloride
Overview
Description
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride, also known as zopiclone, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. It has a CAS number of 1354950-62-1 . The molecular formula is C7H16ClNO2 and it has a molecular weight of 181.66 .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride consists of a propan-2-yl group attached to a 3-amino-2-methylpropanoate group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride include a molecular weight of 181.66 and a molecular formula of C7H16ClNO2 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources I consulted.Scientific Research Applications
Synthesis and Structural Analysis
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride is involved in the synthesis and structural analysis of various chemical compounds. For example, it has been used in the resolution of racemic mixtures and the determination of absolute configurations of certain esters, as demonstrated by Drewes et al. (1992) in their work on the resolution and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992). Such compounds play crucial roles in pharmaceutical synthesis and material science.
Chemical Characterization and Biological Activity
In the field of organic chemistry, the compound has been a subject of interest for the synthesis of novel derivatives with potential biological activities. Aghekyan et al. (2017) explored its use in generating new propan-2-ol derivatives showing moderate adrenergic blocking and sympatholytic activities, highlighting its relevance in developing therapeutic agents (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).
Material Science and Corrosion Inhibition
In material science, derivatives of propan-2-yl 3-amino-2-methylpropanoate hydrochloride have been investigated for their potential as corrosion inhibitors. Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, which showed significant efficacy in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017). Such research is crucial for extending the lifespan of materials in harsh chemical conditions.
Pharmacological Potential
The compound's derivatives have been explored for their pharmacological potential. For instance, its involvement in the synthesis of κ-opioid receptor antagonists with significant selectivity and affinity for receptors suggests potential applications in treating depression and addiction disorders, as illustrated by Grimwood et al. (2011) (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).
properties
IUPAC Name |
propan-2-yl 3-amino-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)4-8;/h5-6H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOCESIVZMQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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